molecular formula C8H9NO3 B6202053 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid CAS No. 1541023-18-0

1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6202053
CAS No.: 1541023-18-0
M. Wt: 167.16 g/mol
InChI Key: IMEYRLBZGVGHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring an oxazole ring fused to a cyclobutane ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring, potentially altering its biological activity.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Oxazole: A simpler analog with a similar ring structure but lacking the cyclobutane and carboxylic acid groups.

    Cyclobutane-1-carboxylic acid: Lacks the oxazole ring but shares the cyclobutane and carboxylic acid moieties.

    Oxazoline derivatives: Compounds with a similar heterocyclic structure but differing in the degree of saturation and functional groups.

Uniqueness: 1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is unique due to its combination of an oxazole ring with a cyclobutane ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid involves the synthesis of the oxazole ring followed by the attachment of the cyclobutane-1-carboxylic acid group.", "Starting Materials": [ "2-bromoacetophenone", "ethyl oxalate", "hydrazine hydrate", "sodium hydroxide", "cyclobutane-1-carboxylic acid", "thionyl chloride", "triethylamine", "2-aminoethanol", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-(2-bromoacetyl)phenol by reacting 2-bromoacetophenone with hydrazine hydrate and sodium hydroxide.", "Synthesis of 2-(2-hydroxyacetyl)phenol by reacting 2-(2-bromoacetyl)phenol with ethyl oxalate and sodium ethoxide.", "Synthesis of 2-(2-oxoethyl)oxazole by reacting 2-(2-hydroxyacetyl)phenol with thionyl chloride and triethylamine.", "Synthesis of 1-(2-oxoethyl)oxazole by reacting 2-(2-oxoethyl)oxazole with 2-aminoethanol.", "Synthesis of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid by reacting 1-(2-oxoethyl)oxazole with cyclobutane-1-carboxylic acid, acetic anhydride, and sodium bicarbonate." ] }

CAS No.

1541023-18-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(2-1-3-8)6-9-4-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI Key

IMEYRLBZGVGHAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CO2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.